Cas no 946375-06-0 (N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide)

N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with acetamide and urea moieties. Its molecular structure incorporates chloro-substituted phenyl groups, enhancing its potential as an intermediate in pharmaceutical or agrochemical applications. The compound’s design suggests selective binding properties, likely due to the presence of hydrogen-bonding motifs from the urea and amide functionalities. Its stability under standard conditions and well-defined reactivity profile make it suitable for further derivatization in drug discovery or material science research. The chloro substituents may contribute to lipophilicity, influencing bioavailability or interaction with biological targets. Further studies are required to fully characterize its applications.
N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide structure
946375-06-0 structure
Product name:N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
CAS No:946375-06-0
MF:C19H16Cl2N4O2S
MW:435.326940536499
CID:5882619
PubChem ID:26841655

N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazoleacetamide, N-(5-chloro-2-methylphenyl)-2-[[[(4-chlorophenyl)amino]carbonyl]amino]-
    • N-(5-chloro-2-methylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
    • 946375-06-0
    • N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
    • F2096-0527
    • AKOS004945017
    • N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide
    • Inchi: 1S/C19H16Cl2N4O2S/c1-11-2-3-13(21)8-16(11)24-17(26)9-15-10-28-19(23-15)25-18(27)22-14-6-4-12(20)5-7-14/h2-8,10H,9H2,1H3,(H,24,26)(H2,22,23,25,27)
    • InChI Key: KMKJUFBDRJRARX-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2=CC(Cl)=CC=C2C)=O)N=C1NC(NC1=CC=C(Cl)C=C1)=O

Computed Properties

  • Exact Mass: 434.0371023g/mol
  • Monoisotopic Mass: 434.0371023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111Ų
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.519±0.06 g/cm3(Predicted)
  • pka: 6.06±0.70(Predicted)

N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-0527-20mg
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2096-0527-5μmol
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-0527-5mg
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-0527-10μmol
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-0527-10mg
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-0527-4mg
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-0527-2μmol
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-0527-20μmol
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-0527-3mg
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2096-0527-1mg
N-(5-chloro-2-methylphenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
946375-06-0 90%+
1mg
$54.0 2023-05-16

N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide Related Literature

Additional information on N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide

N-(5-Chloro-2-Methylphenyl)-2-(2-{(4-Chlorophenyl)Carbamoylamino}-1,3-Thiazol-4-Yl)Acetamide: A Comprehensive Overview

The compound with CAS No 946375-06-0, known as N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.

N-(5-Chloro-2-Methylphenyl) is a key substituent in this molecule, contributing to its aromatic stability and electronic properties. The presence of chlorine and methyl groups introduces steric and electronic effects that influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of drugs, making this compound a valuable candidate for further exploration in medicinal chemistry.

The 1,3-thiazole ring in the molecule is another critical structural element. Thiazoles are known for their versatility in forming hydrogen bonds and exhibiting bioisosteric properties, which are essential for drug-target interactions. The substitution pattern on the thiazole ring, particularly the presence of a carbamoylamino group, enhances the molecule's ability to engage in specific binding interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of this compound with unprecedented accuracy. Using machine learning algorithms and molecular docking studies, scientists have identified several promising targets for this molecule, including various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders.

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis pathway.

In terms of applications, this compound has shown potential as a lead molecule for developing novel therapeutics. Its ability to modulate key signaling pathways makes it a candidate for anti-inflammatory, antiviral, and anticancer drug development. Furthermore, its structural flexibility allows for further modifications to optimize its pharmacokinetic properties.

Recent research has also explored the environmental impact of this compound. Studies indicate that it exhibits low toxicity towards non-target organisms, making it a safer option for agricultural and industrial applications. However, further investigations are required to fully understand its long-term effects on ecosystems.

In conclusion, N-(5-chloro-2-methylphenyl)-2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)acetamide represents a cutting-edge advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic and computational methods, positions it as a key player in future scientific discoveries.

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